
beta-Tyvelose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Tyvelose: is a rare sugar, specifically a 3,6-dideoxy-D-arabino-hexopyranose. It is a monosaccharide that is part of the hexose family, characterized by its six-carbon structure. This compound is notable for its presence in the glycan antigens of certain parasites, such as Trichinella spiralis, where it forms unique epitopes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Tyvelose typically involves the conversion of cytidine diphosphate D-glucose (CDP-D-glucose) to CDP-tyvelose. This process is catalyzed by the enzyme CDP-D-glucose oxidoreductase, which requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The reaction sequence includes the formation of intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the biosynthesis in bacterial systems, particularly in Salmonella species, has been studied extensively. The conversion of CDP-D-glucose to CDP-tyvelose in these bacteria involves a series of enzymatic steps that are well-characterized .
Chemical Reactions Analysis
Types of Reactions: Beta-Tyvelose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted analogs .
Scientific Research Applications
Beta-Tyvelose has several scientific research applications:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: Plays a role in the study of glycan structures and their functions in biological systems.
Industry: Utilized in the production of specialized glycan structures for research and development purposes.
Mechanism of Action
The mechanism of action of beta-Tyvelose involves its incorporation into glycan structures, where it forms unique epitopes that can be recognized by specific antibodies. This property is particularly significant in the immune response to parasitic infections, where this compound-containing glycans can act as immunodominant antigens . The molecular targets and pathways involved include the glycosylation pathways in which this compound is added to glycan chains .
Comparison with Similar Compounds
- CDP-D-paratose
- CDP-D-abequose
- CDP-D-ascarylose
Comparison: Beta-Tyvelose is unique among these compounds due to its specific structure and the presence of a 3,6-dideoxy configuration. This structural uniqueness allows it to form distinct epitopes that are not found in other similar compounds . Additionally, the enzymatic pathways for its synthesis and incorporation into glycans are distinct, further highlighting its uniqueness .
Properties
CAS No. |
147129-67-7 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3 |
InChI Key |
KYPWIZMAJMNPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



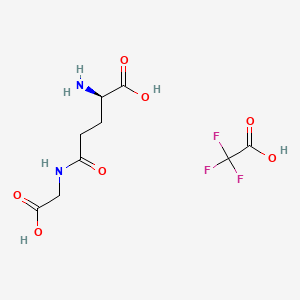
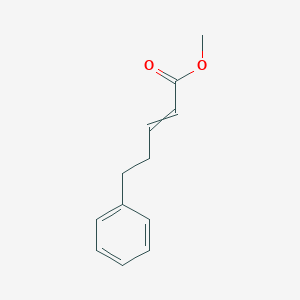
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
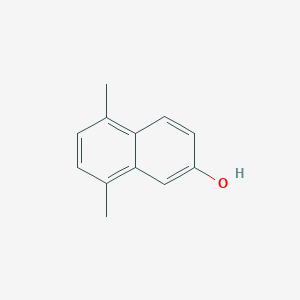
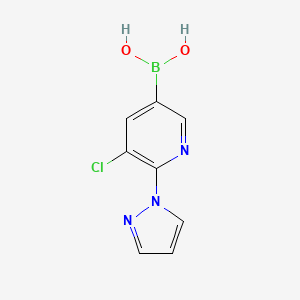
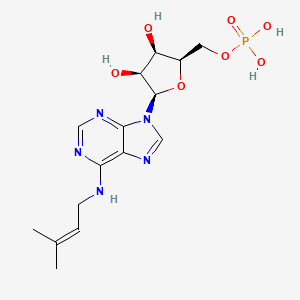
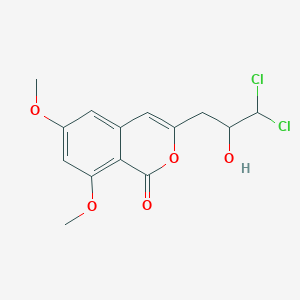
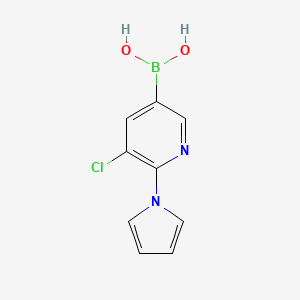
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
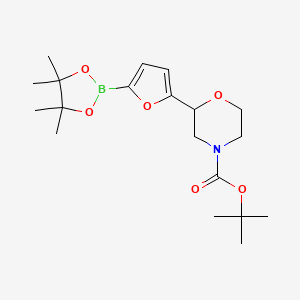
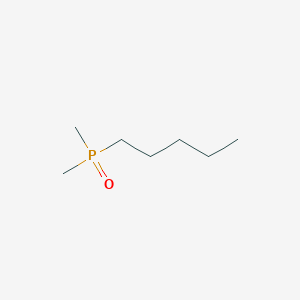
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)
